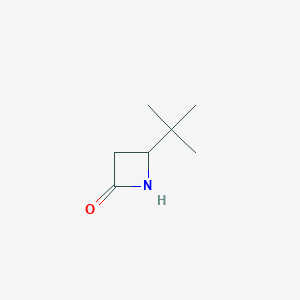

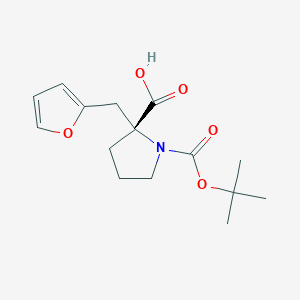

![molecular formula C38H38F6N4O6 B3039177 N-[4-(氨甲基)苄基]罗丹明 6G-酰胺双(三氟乙酸酯) CAS No. 591742-78-8](/img/structure/B3039177.png)

N-[4-(氨甲基)苄基]罗丹明 6G-酰胺双(三氟乙酸酯)

描述

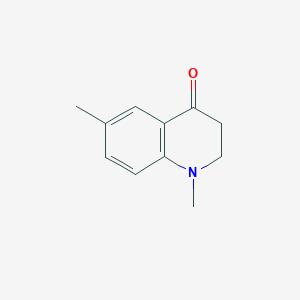

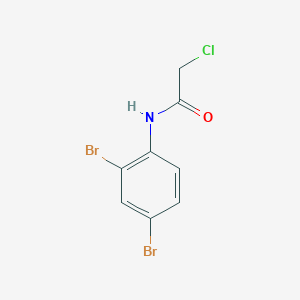

N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) is a rhodamine 6G-amide derivative . It is useful as a bioreagent in fluorescence assays . The IUPAC name is N-(4-(aminomethyl)benzyl)-2-(6-(ethylamino)-3-(ethylimino)-2,7-dimethyl-3H-xanthen-9-yl)benzamide bis(2,2,2-trifluoroacetate) .

Molecular Structure Analysis

The molecular weight of N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) is 760.73 . The InChI code is 1S/C34H36N4O2.2C2HF3O2/c1-5-36-29-17-31-27 (15-21 (29)3)33 (28-16-22 (4)30 (37-6-2)18-32 (28)40-31)25-9-7-8-10-26 (25)34 (39)38-20-24-13-11-23 (19-35)12-14-24;23-2 (4,5)1 (6)7/h7-18,36H,5-6,19-20,35H2,1-4H3, (H,38,39);2 (H,6,7) .Physical And Chemical Properties Analysis

The storage temperature for N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) is 2-8°C . The fluorescence λex is 528 nm and λem is 553 nm in 0.1 M phosphate pH 3.0 .科学研究应用

光物理性质和分子探针

基于罗丹明的光物理开关

罗丹明部分,如 N-[4-(氨甲基)苄基]罗丹明 6G-酰胺双(三氟乙酸酯)中的部分,已用于制备反式双(三丁基膦)Pt(II)双乙炔基配合物。这些配合物表现出酸/碱可切换的光物理性质,在酸/碱存在下可逆的螺内酰胺 ↔ 打开的酰胺结构转变,这对于设计外部刺激可激活的过渡金属配合物至关重要 (Majumdar et al., 2015)。

丝氨酸蛋白酶的荧光底物

基于罗丹明的化合物已被合成作为丝氨酸蛋白酶的荧光底物。这些化合物以罗丹明为荧光离去基团,在丝氨酸蛋白酶切割后从非荧光的双酰胺底物转变为高荧光的单酰胺产物 (Leytus et al., 1983)。

癌症研究和治疗

线粒体促凋亡触发剂

罗丹明 B 的衍生物,其结构与 N-[4-(氨甲基)苄基]罗丹明 6G-酰胺双(三氟乙酸酯)相似,已被合成并显示出触发癌细胞凋亡的作用。这些化合物作为线粒体促凋亡剂,对多种人类肿瘤细胞系表现出细胞毒性,一些化合物在纳摩尔范围内显示出活性 (Wolfram et al., 2018)。

抗癌活性和荧光性质的双重效应

已经设计出不同的罗丹明 B 衍生物,既具有荧光性质,又具有抗癌活性。这些化合物显示出分子材料属性和对各种癌细胞系的潜在抗癌活性,同时对正常细胞的毒性较小。它们被认为是治疗诊断剂的潜在候选者 (Battula et al., 2021)。

化学合成和反应

N-取代酰胺合成

N-取代酰胺,其结构元素与 N-[4-(氨甲基)苄基]罗丹明 6G-酰胺双(三氟乙酸酯)相似,已使用碘(III)介导的反应合成。酰胺 N-取代基显着影响反应过程和产物形成 (Serna et al., 2004)。

二苯甲胺和苄胺连接剂

与本化合物化学结构相关的取代的二苯甲胺和苄胺连接剂已针对其在 C 端酰胺的固相肽合成中对三氟乙酸的不稳定性进行了评估 (Bernatowicz et al., 1989)。

纳滤和染料处理

- 用于染料处理的纳滤膜:使用磺化的芳香二胺单体合成了新型磺化薄膜复合纳滤膜,显示出增加的水通量和有效的染料处理能力,包括罗丹明 B 等化合物 (Liu et al., 2012)。

作用机制

Target of Action

N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) is a rhodamine 6G-amide derivative . It is primarily used as a bioreagent in fluorescence assays . The compound’s primary targets are the molecules that are being studied in these assays, which can vary widely depending on the specific research context .

Mode of Action

The compound interacts with its targets by binding to them and emitting fluorescence . This fluorescence can then be detected and measured, providing researchers with valuable information about the presence and behavior of the target molecules .

Biochemical Pathways

The specific biochemical pathways affected by this compound depend on the nature of the target molecules in the fluorescence assays . The primary role of the compound is to serve as a fluorescent marker, rather than to directly influence biochemical pathways .

Pharmacokinetics

As a research reagent, it is typically used in controlled laboratory settings, and its bioavailability would depend on the specific experimental conditions .

Result of Action

The primary result of the compound’s action is the production of fluorescence when it binds to its target molecules . This fluorescence can be detected and quantified, allowing researchers to track the presence and behavior of the target molecules .

Action Environment

The action, efficacy, and stability of N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For example, the compound is suitable for fluorescence at a pH of 3.0 in a 0.1 M phosphate buffer . It should be stored at a temperature of 2-8°C .

属性

IUPAC Name |

N-[[4-(aminomethyl)phenyl]methyl]-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36N4O2.2C2HF3O2/c1-5-36-29-17-31-27(15-21(29)3)33(28-16-22(4)30(37-6-2)18-32(28)40-31)25-9-7-8-10-26(25)34(39)38-20-24-13-11-23(19-35)12-14-24;2*3-2(4,5)1(6)7/h7-18,36H,5-6,19-20,35H2,1-4H3,(H,38,39);2*(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWLZLJKDDQUWKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)NCC5=CC=C(C=C5)CN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H38F6N4O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

760.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(Aminomethyl)benzyl]rhodamine 6G-amide bis(trifluoroacetate) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

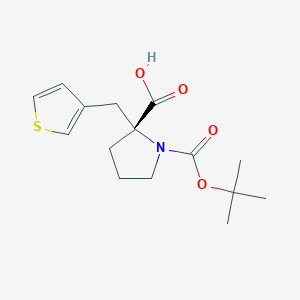

![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B3039100.png)